2-Amino-1-(3-chlorophenyl)propan-1-one
Overview
Description
2-Amino-1-(3-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorophenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane in the presence of a base to form 3-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorophenylacetone or 3-chlorobenzoic acid.
Reduction: Formation of 2-amino-1-(3-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake of monoamines, such as dopamine, norepinephrine, and serotonin, by blocking their transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)propan-1-one: Similar structure with the chlorine atom at the fourth position.
2-Amino-1-(3-methylphenyl)propan-1-one: Similar structure with a methyl group instead of a chlorine atom.
2-Amino-1-(3-fluorophenyl)propan-1-one: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
2-Amino-1-(3-chlorophenyl)propan-1-one is unique due to the presence of the chlorine atom at the third position, which influences its chemical reactivity and biological activity. This specific substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWHMAISJGIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621813 | |
Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119802-69-6 | |
Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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